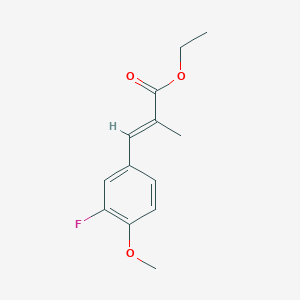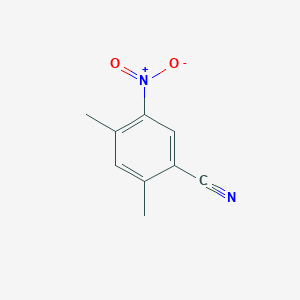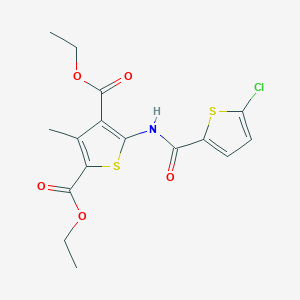
(Z)-N-(4-(2,4-dimethylphenyl)-3-phenylthiazol-2(3H)-ylidene)adamantan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(4-(2,4-dimethylphenyl)-3-phenylthiazol-2(3H)-ylidene)adamantan-1-amine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMTA and belongs to the class of thiazole derivatives. DMTA has been synthesized by various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
科学的研究の応用
Neuroprotective Agents
A study highlights the synthesis and evaluation of fluorescent heterocyclic adamantane amines, demonstrating their multifunctional neuroprotective activity. These compounds, including derivatives related to the queried chemical, inhibit several neurologically relevant targets such as the NMDA receptor/ion channel, calcium channels, and nitric oxide synthase, while also exhibiting significant antioxidant capabilities. This multifunctionality suggests potential applications in neuroprotection, particularly for conditions involving oxidative stress and excitotoxicity (Joubert et al., 2011).
Material Science and Crystallography
Research into adamantane-1,3,4-thiadiazole hybrids has provided insights into non-covalent interactions within crystal structures, showing how different molecular pairs exhibit varying interaction energies. This has implications for the development of new materials with specific electronic or structural properties, guided by the crystallographic analysis and quantum theory of atoms in molecules (QTAIM) (El-Emam et al., 2020).
Antimicrobial and Hypoglycemic Activities
Adamantane derivatives have been found to exhibit potent antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. Additionally, certain compounds within this class have shown significant hypoglycemic activity in diabetic rats, indicating potential applications in treating bacterial infections and diabetes (Al-Abdullah et al., 2015).
特性
IUPAC Name |
N-(1-adamantyl)-4-(2,4-dimethylphenyl)-3-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2S/c1-18-8-9-24(19(2)10-18)25-17-30-26(29(25)23-6-4-3-5-7-23)28-27-14-20-11-21(15-27)13-22(12-20)16-27/h3-10,17,20-22H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRQMIMDQFXINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=NC34CC5CC(C3)CC(C5)C4)N2C6=CC=CC=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2559343.png)
![2,5-dichloro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2559348.png)
![2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2559350.png)
![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2559352.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2559355.png)



![1-(4-bromophenyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559361.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2559362.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559363.png)

![tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/no-structure.png)